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Introduction

Vanzacaftor (VX-121) is a novel cystic fibrosis transmembrane conductance regulator (CFTR)
corrector developed by Vertex Pharmaceuticals. It is a key component of a once-daily triple
combination therapy, alongside tezacaftor and the potentiator deutivacaftor. This new
combination aims to provide enhanced clinical benefit for individuals with cystic fibrosis (CF) by
improving the function of the defective CFTR protein. This technical guide provides a detailed
overview of the early-phase clinical trial results for Vanzacaftor, focusing on the initial safety,
tolerability, and efficacy data that formed the basis for its later-stage development. Quantitative
data is presented in structured tables, and key experimental protocols and biological pathways
are visualized to facilitate a deeper understanding of the core data.

Mechanism of Action

The triple combination therapy featuring Vanzacaftor is designed to restore the function of the
CFTR protein, which is responsible for regulating ion and water transport across cell
membranes. In individuals with CF, mutations in the CFTR gene lead to a misfolded and
dysfunctional protein. Vanzacaftor and tezacaftor are CFTR correctors that bind to the
misfolded CFTR protein, helping it to fold correctly and traffic to the cell surface. Deutivacaftor
is a CFTR potentiator that increases the channel opening probability of the CFTR protein at the
cell surface, thereby enhancing chloride transport. The synergistic action of these three
components leads to a significant improvement in CFTR function.
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Mechanism of Action of Vanzacaftor Triple Combination Therapy.

Early-Phase Clinical Trial Program

The early clinical development of Vanzacaftor included Phase 1 studies in healthy volunteers

and Phase 2 studies in individuals with CF. These trials were designed to assess the safety,
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tolerability, pharmacokinetics, and preliminary efficacy of Vanzacaftor as part of a triple
combination regimen.

Phase 1/2 Study (NCT03768089)

This initial study evaluated Vanzacaftor in both healthy subjects and individuals with CF. The
trial included single and multiple ascending dose cohorts to determine the safety and
pharmacokinetic profile of Vanzacaftor. One of the cohorts in CF patients evaluated
Vanzacaftor 10 mg in combination with tezacaftor 100 mg and ivacaftor 150 mg for 14 days.
While detailed quantitative pharmacokinetic data from this specific early study is not publicly
available, the results informed the dose selection for the subsequent Phase 2 trials.

Phase 2 Program

Two key Phase 2 trials, NCT03911713 and NCT03912233, provided the first robust evidence
of the safety and efficacy of the Vanzacaftor-based triple combination therapy in adults with
CF.[1][2]

The Phase 2 program consisted of two randomized, double-blind, controlled studies.[1][2]

e Study NCT03911713: This was a proof-of-concept study in participants with CF who were
either homozygous for the F508del mutation (F/F genotype) or heterozygous for the F508del
mutation and a minimal function mutation (F/MF genotype).[1]

o Part 1 (F/MF genotype): Participants were randomly assigned to receive Vanzacaftor at
doses of 5 mg, 10 mg, or 20 mg in combination with tezacaftor and deutivacaftor, or a
triple placebo, for 4 weeks.[1]

o Part 2 (F/F genotype): Following a 4-week run-in with tezacaftor-ivacaftor, participants
were randomized to receive either Vanzacaftor 20 mg in combination with tezacaftor-
deutivacaftor or continue with tezacaftor-ivacaftor for 4 weeks.[1]

o Study NCT03912233: This study evaluated different doses of deutivacaftor as monotherapy
in participants with CFTR gating mutations to select the optimal dose for the triple
combination.[1][2]
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The primary endpoints for the Vanzacaftor combination study were safety and tolerability, and
the absolute change in percent predicted forced expiratory volume in one second (ppFEV1)
from baseline to day 29.[1] Secondary endpoints included the absolute change in sweat
chloride concentration and the Cystic Fibrosis Questionnaire-Revised (CFQ-R) respiratory

domain score.[1]
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Simplified Workflow for the Phase 2 Vanzacaftor Combination Study.

Quantitative Data Summary

The following tables summarize the key quantitative results from the Phase 2 clinical trials of
the Vanzacaftor triple combination therapy.

Table 1: Efficacy Results in Participants with F/F Genotype (NCT03911713, Part 2)[1][2]
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Baseline (on Tezacaftor- Mean Change from
Treatment Group (n) .
Ivacaftor) Baseline at Day 29

Absolute Change in ppFEV1

(percentage points)

Vanzacaftor (20 mg) triple

- 15.9 (95% CI: 11.3 to 20.6)
combo (18)

Tezacaftor-lvacaftor (10) - -0.1 (95% CI: -6.4 t0 6.1)

Absolute Change in Sweat
Chloride (mmol/L)

Vanzacaftor (20 mg) triple

- -45.5 (95% CI: -49.7 to -41.3)
combo (18)

Tezacaftor-lvacaftor (10) - -2.6 (95% CI: -8.2 t0 3.1)

Absolute Change in CFQ-R

Respiratory Domain Score

Vanzacaftor (20 mg) triple

- 19.4 (95% CI: 10.5 to 28.3)
combo (18)

Tezacaftor-lvacaftor (10) - -5.0 (95% CI: -16.9 t0 7.0)

Table 2: Safety and Tolerability[1][2]

Adverse Event Vanzacaftor Triple Combination Group

Most Common Adverse Events Cough, increased sputum, headache

One participant experienced an infective
) pulmonary exacerbation. Another participant
Serious Adverse Events i ]
had a serious rash leading to treatment

discontinuation.

Note: The majority of adverse events were reported as mild or moderate in severity.
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Conclusion

The early-phase clinical trials of Vanzacaftor in a triple combination regimen with tezacaftor
and deutivacaftor demonstrated a favorable safety and tolerability profile. The preliminary
efficacy data from the Phase 2 studies showed substantial improvements in lung function,
CFTR function as measured by sweat chloride concentration, and respiratory symptoms in
individuals with CF.[1][2] These encouraging results supported the progression of the
Vanzacaftor triple combination therapy into later-stage Phase 3 clinical development.[3] The
findings from these early trials have been foundational in establishing the potential of this once-
daily regimen to offer enhanced clinical benefits for the CF community.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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